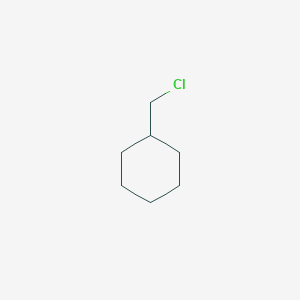

(Chloromethyl)cyclohexane

描述

属性

IUPAC Name |

chloromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEGHMBBBTYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181401 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26895-68-1 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Chloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclohexane , with the CAS number 1072-95-3, is a halogenated cycloalkane that serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals and rubber processing chemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in laboratory and industrial settings. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the underlying intermolecular forces that govern these properties.

Core Physical Properties

This compound is a colorless, oily liquid with a distinctive odor.[1] Like many haloalkanes, it is a volatile compound and should be handled with appropriate safety precautions in a well-ventilated area.[1] The presence of the chloromethyl group significantly influences its physical properties compared to its parent hydrocarbon, cyclohexane (B81311).

Quantitative Data Summary

The physical properties of this compound have been reported in various chemical databases and literature. The following table summarizes the key quantitative data, highlighting the range of reported values from different sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃Cl | [2] |

| Molecular Weight | 132.63 g/mol | [2][3] |

| Density | 0.954 g/cm³ - 0.9755 g/cm³ (at 25 °C) | [2] |

| Boiling Point | 164.5-165 °C (at 760 mmHg) 170.2 °C (at 760 mmHg) 54-55 °C (at 19 Torr) | [2] |

| Melting Point | 164 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may be an error) | [2] |

| Refractive Index | 1.448 - 1.4611 (at 25 °C, 589.3 nm) | [2] |

| Flash Point | 52 °C | [2] |

| Vapor Pressure | 1.97 mmHg (at 25 °C) | |

| Solubility | Practically insoluble in water (0.045 g/L at 25 °C, calculated).[2] Soluble in organic solvents like chloroform, ethyl acetate, ether, and benzene.[1][4][5] |

Intermolecular Forces and Physical Properties

The physical properties of this compound are a direct consequence of the intermolecular forces between its molecules. The presence of the polar carbon-chlorine bond introduces dipole-dipole interactions, in addition to the van der Waals forces (specifically London dispersion forces) present in the parent cyclohexane molecule.[6] These stronger intermolecular forces, compared to alkanes of similar molecular weight, lead to a higher boiling point.[6][5] The relationship between these forces and the resulting physical properties is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key physical properties of liquid organic compounds such as this compound.

The boiling point is a critical indicator of purity.

-

Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a suitable heating medium (e.g., mineral oil).

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube is placed into the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the heating apparatus.

-

The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

The temperature at which a continuous stream of bubbles emerges is noted.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][7][8]

-

Density is a fundamental physical property that can be used for substance identification.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

-

The refractive index is a measure of how much light bends as it passes through the substance and is a sensitive measure of purity.

-

Apparatus: Abbe refractometer, dropper, and a suitable cleaning solvent (e.g., ethanol (B145695) or acetone).

-

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[10][11][12]

-

Understanding solubility is crucial for applications in synthesis and purification.

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure for Water Solubility:

-

Procedure for Organic Solvent Solubility:

-

The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) to determine miscibility.

-

The following diagram illustrates a generalized workflow for the determination of these physical properties.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. faculty.weber.edu [faculty.weber.edu]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. chem.ws [chem.ws]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to (Chloromethyl)cyclohexane (C7H13Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclohexane, with the molecular formula C7H13Cl, is a halogenated hydrocarbon derivative of cyclohexane (B81311).[1] It is characterized by a cyclohexane ring bonded to a chloromethyl (-CH2Cl) group.[2] This compound serves as a versatile building block and intermediate in organic synthesis due to the reactivity of the chloromethyl group, which makes it a valuable precursor for the introduction of the cyclohexylmethyl moiety into more complex molecules.[3][4] Its applications are found in the synthesis of pharmaceuticals, agrochemicals, polymers, and other advanced materials.[3] Notably, it has been utilized in the development of imidazole (B134444) inhibitors of cytokine release, which are of interest in studying responses to tumor necrosis factor.[3] The chloromethyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[4]

Physicochemical Properties

This compound is a colorless, oily liquid with a distinctive odor.[1] It is soluble in organic solvents such as chloroform (B151607) and ethyl acetate, but has low solubility in water.[2][5] A summary of its key physicochemical properties is presented in Table 1. It should be noted that there are some discrepancies in the reported values across different sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H13Cl | [6] |

| Molecular Weight | 132.63 g/mol | [6] |

| Boiling Point | 170.2°C at 760 mmHg | [1] |

| 164.5-165°C | [7] | |

| 54-55°C at 19 Torr | [8] | |

| Density | 0.954 g/cm³ | [1] |

| 0.9755 g/cm³ at 25°C | [7][8] | |

| Refractive Index (n_D) | 1.448 | [1] |

| 1.4611 at 25°C | [7] | |

| Flash Point | 52°C | [1] |

| Solubility in Water | Practically insoluble (0.045 g/L at 25°C, calculated) | [7] |

| LogP | 2.80550 | [8] |

| CAS Number | 1072-95-3 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the chloromethyl group and the cyclohexane ring. The protons on the carbon bearing the chlorine (-CH₂Cl) would be the most deshielded, appearing furthest downfield. The protons on the cyclohexane ring would appear as a complex multiplet in the typical aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Cl | ~3.3 - 3.5 | Doublet |

| Cyclohexane Ring Protons | ~1.0 - 2.0 | Multiplet |

¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the carbon of the chloromethyl group and the carbons of the cyclohexane ring. The carbon atom bonded to the chlorine will have the largest chemical shift among the sp³ carbons due to the electronegativity of the chlorine atom.[9]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂Cl | ~45 - 50 |

| C H-CH₂Cl | ~35 - 40 |

| Ring -C H₂ | ~25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H and C-Cl bond vibrations. The absence of absorptions for functional groups like hydroxyl or carbonyl is a key identifying feature.

Table 4: Key IR Absorption Bands for this compound

| Bond | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³ stretching) | 2850 - 2960 | Strong |

| C-H (bending) | 1440 - 1480 | Medium |

| C-Cl (stretching) | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical and the loss of HCl.

Expected Fragmentation:

-

Molecular Ion [M]⁺: m/z = 132 (for ³⁵Cl) and 134 (for ³⁷Cl)

-

[M - Cl]⁺: m/z = 97 (Loss of a chlorine radical)

-

[M - CH₂Cl]⁺: m/z = 83 (Loss of a chloromethyl radical)

-

[C₆H₁₁]⁺: m/z = 83 (Cyclohexyl cation)

-

Further fragmentation of the cyclohexane ring would lead to smaller fragments.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the chloromethylation of cyclohexane or the conversion of cyclohexanemethanol.

Synthesis via Direct Chloromethylation of Cyclohexane

A modern, catalyst-free approach involves the direct chloromethylation of saturated hydrocarbons using non-thermal plasma.[1] This method offers a greener alternative to traditional synthesis routes.[1]

-

Reaction Setup: A continuous flow gas-liquid microreactor is used for the non-thermal plasma reaction, operating at ambient temperature and pressure.[1]

-

Reagents: Cyclohexane (>99.9% purity) and dichloromethane (B109758) (CH₂Cl₂) (>99.9% purity) are used as the substrate and chloromethylating agent, respectively.[1]

-

Procedure: A solution of cyclohexane in dichloromethane is introduced into the microreactor. A non-thermal plasma is generated within the reactor, which initiates the C-Cl bond dissociation in CH₂Cl₂.[1] This is followed by hydrogen abstraction from the cyclohexane and subsequent radical recombination to form this compound and other chlorinated products.[1]

-

Optimization: The reaction yield and selectivity can be influenced by parameters such as substrate concentration, gas-to-liquid flow ratio, energy density, and residence time.[1]

-

Work-up and Purification: The reaction mixture is collected, and the products are separated and purified using standard techniques such as distillation or column chromatography.

References

- 1. Direct C(sp3)–H chloromethylation through CH2Cl2 activation using non-thermal plasma - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1072-95-3 | BAA07295 [biosynth.com]

- 4. CAS 1072-95-3: Cyclohexane, (chloromethyl)- | CymitQuimica [cymitquimica.com]

- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C7H13Cl | CID 3015335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of (Chloromethyl)cyclohexane from Cyclohexanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (chloromethyl)cyclohexane from cyclohexanemethanol (B47985). The primary methods discussed are chlorination using thionyl chloride (SOCl₂) and hydrochloric acid (HCl). This document details the underlying reaction mechanisms, experimental protocols, and purification techniques. Quantitative data, including physical properties and spectroscopic analysis of the starting material and the final product, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate in the preparation of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and a lipophilic cyclohexane (B81311) ring, makes it a versatile building block. The synthesis of this compound from the readily available cyclohexanemethanol is a fundamental transformation in organic chemistry. This guide explores the two most common and effective methods for this conversion: the use of thionyl chloride and concentrated hydrochloric acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, cyclohexanemethanol, and the product, this compound, is provided in the table below for easy reference.

| Property | Cyclohexanemethanol | This compound |

| CAS Number | 100-49-2[1][2][3][4] | 1072-95-3[5] |

| Molecular Formula | C₇H₁₄O[1][2][3] | C₇H₁₃Cl[5] |

| Molecular Weight | 114.19 g/mol [3][4] | 132.63 g/mol [5] |

| Appearance | Colorless liquid[1][2] | Clear colorless liquid[6] |

| Boiling Point | 181 °C (lit.)[2][4] | 54-55 °C (at 19 Torr)[6] |

| Density | 0.928 g/mL at 25 °C (lit.)[2][4] | 0.9755 g/cm³ at 25 °C[6] |

| Refractive Index (n20/D) | 1.465 (lit.)[2][4] | Not available |

| Solubility | Soluble in ether and alcohols.[1][2] | Not available |

Synthetic Methodologies

The conversion of the primary alcohol, cyclohexanemethanol, to the corresponding alkyl chloride, this compound, can be efficiently achieved through nucleophilic substitution reactions. The hydroxyl group, being a poor leaving group, must first be converted into a better leaving group. Both thionyl chloride and concentrated hydrochloric acid serve this purpose through different mechanisms.

Chlorination using Thionyl Chloride (SOCl₂)

The reaction of cyclohexanemethanol with thionyl chloride is a widely used method for the synthesis of this compound. This reaction typically proceeds with high yields and produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate. A base, such as pyridine (B92270), is often used to neutralize the generated HCl. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to the formation of the alkyl chloride with inversion of stereochemistry.

Materials:

-

Cyclohexanemethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel, place cyclohexanemethanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Chlorination using Hydrochloric Acid (HCl)

Concentrated hydrochloric acid can also be used to convert cyclohexanemethanol to this compound. This reaction is an example of an Sₙ2 reaction for a primary alcohol. The reaction is typically slower than with thionyl chloride and may require a catalyst, such as zinc chloride (ZnCl₂), to facilitate the reaction, especially with primary alcohols.

The reaction mechanism involves the protonation of the hydroxyl group of cyclohexanemethanol by the strong acid (HCl), forming a good leaving group (water). The chloride ion, a good nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 displacement, resulting in the formation of this compound and water.

Materials:

-

Cyclohexanemethanol

-

Concentrated hydrochloric acid (HCl)

-

Zinc chloride (ZnCl₂, optional catalyst)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclohexanemethanol.

-

Add concentrated hydrochloric acid (and ZnCl₂ if used).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether is used for extraction, add it at this stage.

-

Separate the organic layer and wash it with saturated NaHCO₃ solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous CaCl₂ or MgSO₄.

-

Filter to remove the drying agent, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure.

Purification and Characterization

The crude this compound obtained from either method can be purified by fractional distillation under reduced pressure to obtain a product of high purity. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC). The structure of the synthesized compound can be confirmed by spectroscopic methods.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for cyclohexanemethanol and this compound.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) (ppm) and Multiplicity |

| Cyclohexanemethanol | CDCl₃ | 3.41 (d, 2H, -CH₂OH), 2.13 (m, 1H, -CH-), 1.81-1.60 (m, 5H, cyclohexyl), 1.36-0.84 (m, 5H, cyclohexyl)[7] |

| This compound | CDCl₃ | Predicted: ~3.4 (d, 2H, -CH₂Cl), ~1.8-1.0 (m, 11H, cyclohexyl) |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) (ppm) |

| Cyclohexanemethanol | CDCl₃ | 68.5 (-CH₂OH), 41.5 (-CH-), 29.8 (cyclohexyl), 26.5 (cyclohexyl), 25.8 (cyclohexyl)[8] |

| This compound | CDCl₃ | Predicted: ~50 (-CH₂Cl), ~38 (-CH-), ~30 (cyclohexyl), ~26 (cyclohexyl), ~25 (cyclohexyl) |

Table 3: IR Data

| Compound | Characteristic Absorptions (cm⁻¹) |

| Cyclohexanemethanol | ~3330 (broad, O-H stretch), ~2920, 2850 (C-H stretch), ~1030 (C-O stretch) |

| This compound | ~2925, 2855 (C-H stretch), ~725 (C-Cl stretch) |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Concentrated hydrochloric acid is highly corrosive and toxic. It should be handled with care in a fume hood.

-

This compound is a flammable liquid and may cause skin and eye irritation.[5]

-

The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas , are toxic and corrosive. The reaction setup should include a gas trap to neutralize these gases.

Conclusion

The synthesis of this compound from cyclohexanemethanol can be effectively achieved using either thionyl chloride or concentrated hydrochloric acid. The choice of reagent may depend on the desired reaction conditions, scale, and available equipment. The thionyl chloride method generally offers higher yields and easier product isolation due to the formation of gaseous byproducts. Both methods require careful handling of corrosive and hazardous materials. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and purification of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexanemethanol | 100-49-2 [chemicalbook.com]

- 3. Cyclohexanemethanol | C7H14O | CID 7507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 环己甲醇 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H13Cl | CID 3015335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclohexanemethanol(100-49-2) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Basic Reactivity of Chloromethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylcyclohexane is a primary alkyl halide featuring a chloromethyl group attached to a cyclohexane (B81311) ring. Its structure presents a unique combination of a reactive primary electrophilic center and a bulky, sterically demanding cycloalkane substituent. This duality governs its reactivity, making it a valuable substrate for studying the interplay between steric hindrance and reaction mechanisms in organic synthesis. For professionals in drug development, understanding the reactivity of such building blocks is crucial for designing synthetic routes to complex molecular targets. This guide provides a detailed examination of the core reactivity principles of chloromethylcyclohexane, focusing on nucleophilic substitution and elimination pathways.

Core Reactivity Principles

The reactivity of chloromethylcyclohexane is primarily dictated by two structural features:

-

The Carbon-Chlorine Bond : The C-Cl bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the methylene (B1212753) carbon an electrophilic site, susceptible to attack by nucleophiles.

-

Substrate Classification : As the chlorine atom is bonded to a carbon that is attached to only one other carbon atom (of the cyclohexane ring), chloromethylcyclohexane is classified as a primary (1°) alkyl halide . This classification is the principal determinant of its preferred reaction pathways.[1]

These features predispose chloromethylcyclohexane to two major competing reaction types: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Unimolecular pathways (SN1 and E1) are generally disfavored due to the high energetic barrier to forming an unstable primary carbocation.[2][3]

Nucleophilic Substitution (SN2) Pathway

The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[4] For primary alkyl halides like chloromethylcyclohexane, this is typically the dominant substitution pathway.[1]

Mechanism : The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the chlorine atom. This leads to a pentacoordinate transition state and results in the inversion of stereochemistry if the carbon were a chiral center.[4]

// Reactants reactant [label=<

Nu-

+

(Nucleophile) (Chloromethylcyclohexane)

>];// Transition State ts [label=<

Nu

C

Cl

δ- δ-

Transition State

>, shape="box", style="rounded", penwidth=2, color="#EA4335"];// Products product [label=<

(Substituted Product) (Leaving Group)

>];// Edges reactant -> ts [label="Backside Attack", fontcolor="#5F6368"]; ts -> product [label="Inversion", fontcolor="#5F6368"]; }

Figure 1: SN2 reaction mechanism for chloromethylcyclohexane.

Steric Effects : While primary alkyl halides are generally reactive in SN2 reactions, the bulky cyclohexyl group adjacent to the reaction center introduces significant steric hindrance.[5][6] This is analogous to the neopentyl system, which is known to be very slow to react via the SN2 pathway.[5] Consequently, the rate of SN2 reactions for chloromethylcyclohexane is considerably slower than for less hindered primary halides like 1-chloropropane.

Elimination (E2) Pathway

The E2 reaction is also a single-step, concerted mechanism that competes with the SN2 pathway. It is favored by strong, sterically hindered bases and higher temperatures.

Mechanism : A strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. Simultaneously, a double bond forms, and the leaving group is expelled.

Stereoelectronic Requirement : The E2 reaction has a strict stereoelectronic requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial in a ring system) conformation.[7] For chloromethylcyclohexane, this means the C-H bond on the cyclohexane ring and the C-Cl bond must align in the same plane, which dictates the conformational requirements for the reaction to occur.

// Reactants reactant [label=<

B-

+

(Strong Base) (Chloromethylcyclohexane)

>];// Transition State ts [label=<

B

H

δ-

|

C---C---Clδ-

Transition State

>, shape="box", style="rounded", penwidth=2, color="#EA4335"];// Products product [label=<

(Methylenecyclohexane) (Conj. Acid) (Leaving Group)

>];// Edges reactant -> ts [label="Proton Abstraction", fontcolor="#5F6368"]; ts -> product [label="Alkene Formation", fontcolor="#5F6368"]; }

Figure 2: E2 reaction mechanism for chloromethylcyclohexane.

Regioselectivity : The primary beta-hydrogens are on the cyclohexane ring at the C1 position. Abstraction of one of these protons leads to the formation of methylenecyclohexane (B74748) as the sole elimination product.

Competition Between SN2 and E2 Reactions

The outcome of the reaction of chloromethylcyclohexane with a nucleophile/base is a delicate balance between the SN2 and E2 pathways. Several factors influence which mechanism predominates.

// Nodes start [label="Chloromethylcyclohexane\n+ Reagent", shape="Mdiamond", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

base_strength [label="Nature of Reagent", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

strong_unhindered [label="Strong, Unhindered\nNucleophile/Base\n(e.g., EtO⁻, OH⁻)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; strong_hindered [label="Strong, Hindered\nBase\n(e.g., t-BuOK)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; weak [label="Weak Nucleophile/\nWeak Base\n(e.g., H₂O, EtOH)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

outcome_sn2 [label="Major: Sₙ2\nMinor: E2", shape="box", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_e2 [label="Major: E2", shape="box", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome_slow [label="Very Slow Reaction\n(Sₙ2 or Solvolysis)", shape="box", style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> base_strength; base_strength -> strong_unhindered [label="Strong"]; base_strength -> strong_hindered [label="Strong & Bulky"]; base_strength -> weak [label="Weak"];

strong_unhindered -> outcome_sn2; strong_hindered -> outcome_e2; weak -> outcome_slow; }

Figure 3: Logical flowchart for predicting SN2 vs. E2 pathways.

-

Nucleophile/Base Strength : Strong bases favor E2, while good nucleophiles that are weak bases favor SN2. Since many strong bases are also strong nucleophiles (e.g., ethoxide), a mixture of products is common.

-

Steric Hindrance : Sterically bulky bases (e.g., potassium tert-butoxide) are poor nucleophiles and therefore strongly favor E2 elimination.[8]

-

Temperature : Higher temperatures provide the additional energy needed for elimination, thus favoring the E2 pathway.

Quantitative Reactivity Data

Specific kinetic data for chloromethylcyclohexane is not extensively published. However, its reactivity can be compared to other primary alkyl halides. The rate of SN2 reactions is highly sensitive to the steric bulk of the substrate.

| Substrate | Relative SN2 Rate (with I⁻ in acetone) | Bond Dissociation Energy (C-X, kJ/mol) |

| CH₃-Cl | ~200 | 351 |

| CH₃CH₂-Cl | 1 | 354 |

| (CH₃)₂CHCH₂-Cl | ~0.001 | 354 |

| (C₆H₁₁)-CH₂-Cl | ~0.0005 (Estimated) | ~353 (Estimated) |

| (CH₃)₃CCH₂-Cl (Neopentyl) | 0.00001 | 353 |

Table 1: Relative SN2 reaction rates and bond energies for primary chloroalkanes. Rates are relative to ethyl chloride. Data for chloromethylcyclohexane is estimated based on its structural similarity to other sterically hindered primary halides. The C-Cl bond strength is relatively consistent across primary systems.[9]

The data illustrates that increasing steric hindrance, even at the beta-carbon (as in the case of chloromethylcyclohexane), dramatically decreases the SN2 reaction rate.[5][10]

Experimental Protocols

7.1 Protocol: Competitive SN2/E2 Reaction and Product Analysis by Gas Chromatography (GC)

Objective: To determine the product ratio (substitution vs. elimination) for the reaction of chloromethylcyclohexane with sodium ethoxide in ethanol (B145695).

Materials:

-

Chloromethylcyclohexane (98%)

-

Sodium ethoxide (21% w/w in ethanol)

-

Anhydrous ethanol

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Gas chromatograph with a non-polar column (e.g., DB-1 or HP-5) and Flame Ionization Detector (FID)

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (20 mL) followed by chloromethylcyclohexane (1.0 mmol).

-

Reaction Initiation: Add sodium ethoxide solution (1.2 mmol) to the flask.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) using a heating mantle and stir for 4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of saturated aqueous NH₄Cl.

-

Shake the funnel and allow the layers to separate. Discard the aqueous layer.

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

-

GC Analysis:

-

Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).

-

Inject 1 µL of the sample into the GC.

-

The expected products are ethyl cyclohexylmethyl ether (SN2 product) and methylenecyclohexane (E2 product).[11][12]

-

Identify the peaks based on the retention times of authentic standards. The more volatile alkene (methylenecyclohexane) will typically have a shorter retention time than the ether product.[13]

-

Determine the relative product ratio by integrating the peak areas, assuming a similar response factor for both products in the FID.

-

// Nodes A [label="1. Set up Reaction:\nChloromethylcyclohexane\n+ NaOEt in EtOH", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reflux for 4 hours\nat ~78°C", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Quench & Workup:\nEt₂O/NH₄Cl extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Dry & Concentrate\nOrganic Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Prepare Sample\nfor GC Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Inject into GC-FID", shape="cylinder", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Analyze Chromatogram:\n- Identify Peaks\n- Integrate Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Calculate Sₙ2:E2\nProduct Ratio", shape="Mdiamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Heat"]; B -> C [label="Cool"]; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 4: Experimental workflow for SN2/E2 product analysis.

7.2 Protocol: Measuring Solvolysis Rate by Conductometry

Objective: To measure the slow rate of solvolysis of chloromethylcyclohexane in an aqueous ethanol mixture. Since this is a primary halide, the SN1-type solvolysis will be extremely slow.[14][15]

Materials:

-

Chloromethylcyclohexane

-

50:50 (v/v) Ethanol/Water mixture

-

Conductivity meter and probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

Methodology:

-

Setup: Place a jacketed beaker containing 100 mL of the 50:50 ethanol/water solvent into a water bath set to a constant temperature (e.g., 50 °C).

-

Equilibration: Allow the solvent to thermally equilibrate for 15 minutes. Place the conductivity probe in the solvent and record the initial background conductivity.

-

Initiation: Using a microsyringe, inject a small, precise amount of chloromethylcyclohexane (e.g., 100 µL) into the stirring solvent and immediately start a timer.

-

Data Collection: The solvolysis reaction produces HCl, which ionizes and increases the conductivity of the solution.

-

C₆H₁₁CH₂Cl + H₂O → C₆H₁₁CH₂OH + H⁺ + Cl⁻

-

Record the conductivity at regular time intervals (e.g., every 10 minutes) for several hours or until a significant change is observed.

-

-

Data Analysis:

-

Plot conductivity versus time.

-

The rate of reaction is proportional to the rate of change in conductivity. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) vs. time should be linear, where C is conductivity. The rate constant (k) can be derived from the slope of this line.

-

Conclusion

The reactivity of chloromethylcyclohexane is a classic example of the principles governing primary alkyl halides. It predominantly undergoes SN2 reactions with good, unhindered nucleophiles and E2 reactions with strong, bulky bases. Both unimolecular pathways (SN1 and E1) are kinetically inaccessible under normal conditions due to the instability of the primary carbocation intermediate. The presence of the bulky cyclohexyl group significantly retards the rate of the SN2 reaction due to steric hindrance, making the competing E2 pathway more viable, especially at elevated temperatures. This understanding allows for the strategic selection of reagents and conditions to favor either substitution or elimination, a fundamental requirement in the rational design of synthetic pathways in research and drug development.

References

- 1. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ch 8 : SN2 mechanism [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 9. peda.net [peda.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. studylib.net [studylib.net]

(Chloromethyl)cyclohexane as an Alkylating Agent: A Technical Guide to Reaction Mechanisms and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclohexane is a versatile primary alkyl halide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility as an alkylating agent stems from its propensity to undergo nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reaction mechanisms governing the alkylating properties of this compound, with a focus on bimolecular nucleophilic substitution (SN2). Detailed experimental protocols, quantitative data, and spectroscopic analysis of key reaction products are presented to facilitate its application in research and drug development.

Introduction to this compound as an Alkylating Agent

Alkylating agents are crucial reagents in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound, with its primary chloride leaving group, is an effective electrophile in the presence of suitable nucleophiles. The carbon atom bonded to the chlorine is a primary carbon, which sterically favors the SN2 reaction pathway over the unimolecular (SN1) pathway.[2][3] This regioselectivity is highly advantageous in synthetic chemistry, as it leads to predictable product formation with high yields.

This guide will explore the reaction of this compound with two common nucleophiles: the hydroxide (B78521) ion (OH⁻) and the cyanide ion (CN⁻), leading to the formation of cyclohexylmethanol and cyclohexylacetonitrile, respectively. These products are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The SN2 Reaction Mechanism

The primary mechanism by which this compound acts as an alkylating agent is the SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[4]

Key Characteristics of the SN2 Reaction with this compound:

-

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon were a chiral center.

-

Steric Hindrance: The reaction rate is sensitive to steric hindrance around the electrophilic carbon. As a primary alkyl halide, this compound is minimally hindered, making it an excellent substrate for SN2 reactions.[2]

-

Solvent Effects: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[5]

Below is a logical diagram illustrating the progression of an SN2 reaction involving this compound.

Caption: Logical workflow of the SN2 reaction mechanism.

Synthesis of Cyclohexylmethanol via SN2 Alkylation

The reaction of this compound with a hydroxide source, such as sodium hydroxide (NaOH), yields cyclohexylmethanol, a useful solvent and intermediate.[6][7]

Reaction Scheme

Caption: Synthesis of Cyclohexylmethanol.

Experimental Protocol

While a specific, detailed protocol with precise yields for the reaction of this compound with NaOH was not found in the available search results, a general procedure for a primary alkyl halide can be adapted.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol/water mixture (e.g., 80:20) as solvent

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of sodium hydroxide in an ethanol/water mixture is prepared in a round-bottom flask.

-

This compound is added to the flask.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is extracted using a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude cyclohexylmethanol is purified by distillation.

Quantitative Data

| Parameter | Value |

| Starting Material | This compound |

| Nucleophile | Sodium Hydroxide |

| Product | Cyclohexylmethanol |

| Expected Yield | High (specific value not cited) |

Spectroscopic Data for Cyclohexylmethanol

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.48 | d | 2H | -CH₂OH | |

| 1.90 - 0.90 | m | 11H | Cyclohexyl protons | |

| 1.62 | s | 1H | -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) |

| 68.5 | |

| 40.8 | |

| 29.8 | |

| 26.6 | |

| 25.9 |

| IR (neat) | Wavenumber (cm⁻¹) | Assignment |

| 3330 (broad) | O-H stretch | |

| 2920, 2850 | C-H stretch | |

| 1045 | C-O stretch |

Synthesis of Cyclohexylacetonitrile via SN2 Alkylation

The reaction of this compound with sodium cyanide (NaCN) provides cyclohexylacetonitrile, an important precursor for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds.

Reaction Scheme

Caption: Synthesis of Cyclohexylacetonitrile.

Experimental Protocol

A specific, detailed protocol for the reaction of this compound with NaCN was not found in the search results. A general procedure for the SN2 reaction of a primary alkyl halide with sodium cyanide is provided below.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or acetone as solvent

-

Reaction vessel with a stirrer and temperature control

-

Quenching solution (e.g., water)

-

Extraction solvent (e.g., diethyl ether)

-

Purification apparatus (e.g., distillation or chromatography)

Procedure:

-

A solution of sodium cyanide in DMSO or acetone is prepared in a reaction vessel.

-

This compound is added to the solution.

-

The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Reaction progress can be monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed.

-

The crude cyclohexylacetonitrile is purified by vacuum distillation or column chromatography.

Quantitative Data

While a specific yield for this reaction is not available, SN2 reactions of primary alkyl halides with cyanide are known to be efficient.

| Parameter | Value |

| Starting Material | This compound |

| Nucleophile | Sodium Cyanide |

| Product | Cyclohexylacetonitrile |

| Expected Yield | High (specific value not cited) |

Spectroscopic Data for Cyclohexylacetonitrile

Complete, assigned spectroscopic data for cyclohexylacetonitrile was not found in the search results. However, the following characteristic peaks are expected:

| ¹H NMR | Expected Chemical Shift (δ ppm) | Notes |

| ~2.3 | Protons alpha to the nitrile group (-CH₂CN) | |

| 1.9 - 1.0 | Cyclohexyl protons |

| ¹³C NMR | Expected Chemical Shift (δ ppm) |

| ~120 | |

| ~25-40 |

| IR | Expected Wavenumber (cm⁻¹) | Assignment |

| ~2245 | C≡N stretch (a sharp, medium intensity peak) | |

| ~2930, 2855 | C-H stretch |

Conclusion

This compound is a highly effective alkylating agent that reacts predominantly through an SN2 mechanism. Its primary structure minimizes steric hindrance, leading to efficient substitution with a variety of nucleophiles. This guide has detailed the synthesis of cyclohexylmethanol and cyclohexylacetonitrile, providing a foundation for their use in further synthetic applications. The provided reaction schemes, general protocols, and expected spectroscopic data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions for specific applications is encouraged to achieve maximum yields and purity.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. brainly.in [brainly.in]

- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Show how you would synthesize the following:c. cyclohexylmethanol... | Study Prep in Pearson+ [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. Show how you will synthesise i 1Phenylethanol from class 11 chemistry JEE_Main [vedantu.com]

In-Depth Technical Guide to Nucleophilic Substitution Reactions of (Chloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclohexane is a primary alkyl halide that serves as a versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic substitution and, under certain conditions, elimination reactions. This guide provides a comprehensive technical overview of the nucleophilic substitution reactions of this compound, detailing the mechanistic pathways (SN1 and SN2), the influence of nucleophiles and solvents, kinetic parameters, stereochemical considerations, and competing elimination reactions. Detailed experimental protocols and quantitative data for analogous systems are presented to facilitate practical application in research and development settings.

Introduction

This compound is a valuable reagent in medicinal chemistry and organic synthesis, allowing for the introduction of the cyclohexylmethyl moiety into various molecular scaffolds.[1] The primary carbon bearing the chlorine atom makes it a prime candidate for SN2 reactions, while the bulky cyclohexyl group introduces significant steric considerations that influence reactivity. Understanding the kinetics and mechanisms of its nucleophilic substitution reactions is crucial for controlling reaction outcomes and optimizing synthetic routes.

Mechanistic Pathways: SN1 vs. SN2

Nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[2] This "backside attack" results in an inversion of stereochemistry at the reaction center. For this compound, the primary nature of the electrophilic carbon strongly favors the SN2 pathway due to the relatively low steric hindrance compared to secondary or tertiary carbons and the instability of the corresponding primary carbocation.[3][4]

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics:

Rate = k[this compound][Nucleophile] [2][5]

Diagram of the SN2 reaction pathway:

Caption: General SN2 reaction pathway for this compound.

SN1 Mechanism

The SN1 reaction is a two-step process. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation.

Due to the high energy of the primary carbocation that would be formed from this compound, the SN1 mechanism is generally disfavored. However, under specific conditions, such as in the presence of a strongly ionizing, polar protic solvent and a weak nucleophile, or at elevated temperatures, SN1 pathways can become accessible, potentially with rearrangement of the intermediate carbocation.[6]

The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics:

Rate = k[this compound]

Diagram of the SN1 reaction pathway:

Caption: General SN1 reaction pathway for this compound.

Influence of Nucleophiles

The strength of the nucleophile is a critical factor in determining the reaction mechanism and rate.

-

Strong Nucleophiles: Strong, typically anionic, nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻) favor the SN2 mechanism by promoting a rapid, concerted displacement of the leaving group.

-

Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) are less reactive and are more likely to participate in SN1 reactions, where they attack a pre-formed carbocation.

The relative reactivity of various nucleophiles in SN2 reactions is influenced by factors such as basicity, polarizability, and solvation.

Table 1: Relative Reactivity of Common Nucleophiles in SN2 Reactions (for a Primary Alkyl Halide)

| Nucleophile | Relative Rate |

| CH₃COO⁻ | 500 |

| Cl⁻ | 1,000 |

| Br⁻ | 10,000 |

| CH₃O⁻ | 25,000 |

| I⁻ | 100,000 |

| CN⁻ | 125,000 |

| HS⁻ | 125,000 |

Data is illustrative and can vary with substrate and reaction conditions.

Solvent Effects

The choice of solvent has a profound impact on the reaction pathway and rate.

-

Polar Aprotic Solvents: Solvents like acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but do not have acidic protons. They are excellent for SN2 reactions because they can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[7]

-

Polar Protic Solvents: Solvents like water, ethanol (B145695), and methanol (B129727) have acidic protons and are capable of hydrogen bonding. They favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion through solvation.[8] Conversely, they can decrease the rate of SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.

Table 2: Effect of Solvent on the Relative Rate of SN1 Solvolysis of a Hindered Primary Alkyl Halide (Illustrative)

| Solvent | Dielectric Constant | Relative Rate |

| Acetic Acid | 6 | 1 |

| Methanol | 33 | 4 |

| Ethanol | 24 | 10 |

| 80% Ethanol / 20% Water | - | 100 |

| Water | 78 | 150,000 |

This data demonstrates the trend of increasing SN1 rate with increasing solvent polarity and ionizing ability.

Kinetics and Quantitative Data

While specific kinetic data for this compound is sparse in the literature, data from analogous primary alkyl halides provides valuable insights into the expected reactivity. The steric bulk of the cyclohexyl group is expected to decrease the rate of SN2 reactions compared to less hindered primary alkyl halides like 1-chloropropane. This is due to the neopentyl-like structure where the bulky group is on the β-carbon.

Table 3: Relative SN2 Reaction Rates for Various Primary Alkyl Bromides (with a common nucleophile and solvent)

| Alkyl Bromide | Relative Rate |

| CH₃Br | ~1200 |

| CH₃CH₂Br | 40 |

| CH₃CH₂CH₂Br | 16 |

| (CH₃)₂CHCH₂Br (Isobutyl bromide) | 1 |

| (CH₃)₃CCH₂Br (Neopentyl bromide) | 0.00001 |

This compound is expected to have a reactivity similar to or slightly less than isobutyl bromide due to the steric hindrance of the cyclohexane (B81311) ring.

Stereochemistry and Conformational Analysis

The chair conformation of the cyclohexane ring plays a crucial role in the stereochemical outcome of substitution reactions. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° to the leaving group).

-

Axial vs. Equatorial Leaving Groups: An SN2 reaction can occur when the chloromethyl group is in either an axial or equatorial position. However, theoretical studies and experimental evidence on related systems suggest that the transition state for backside attack is more accessible when the leaving group is in the axial position, leading to a faster reaction rate. This is because attack on the equatorial conformer can be hindered by the cyclohexane ring itself.

Diagram illustrating the influence of conformation on SN2 attack:

Caption: Steric hindrance in SN2 attack on axial vs. equatorial conformers.

Competing Elimination Reactions (E2)

When strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, or at elevated temperatures, the bimolecular elimination (E2) reaction can compete with or even dominate over SN2 substitution. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of an alkene.

For this compound, the E2 reaction would lead to the formation of methylenecyclohexane.

Diagram of the competing SN2 and E2 pathways:

Caption: Competition between SN2 and E2 reactions.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions on primary alkyl halides, which can be adapted for this compound.

SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

This procedure is a classic example of an SN2 reaction and is often used to convert alkyl chlorides or bromides to the more reactive alkyl iodides. The reaction is driven to completion by the precipitation of sodium chloride in acetone.

Workflow Diagram:

Caption: Experimental workflow for the Finkelstein reaction.

Procedure:

-

A solution of sodium iodide (1.2 equivalents) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

This compound (1.0 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl) and by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The organic layer is washed with aqueous sodium thiosulfate (B1220275) (to remove any residual iodine) and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude (iodomethyl)cyclohexane.

-

The product can be purified by vacuum distillation.

Synthesis of Cyclohexylmethanol via SN2 Reaction with Hydroxide (B78521)

This protocol describes the synthesis of cyclohexylmethanol from this compound.

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., aqueous ethanol or DMSO), add an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude cyclohexylmethanol.

-

Purify the product by distillation or column chromatography.

Conclusion

This compound is a primary alkyl halide that predominantly undergoes SN2 reactions with strong nucleophiles in polar aprotic solvents. The bulky cyclohexyl group introduces steric hindrance that is analogous to neopentyl systems, slowing the reaction rate compared to unhindered primary alkyl halides. The conformation of the cyclohexane ring also influences reactivity, with an axial orientation of the leaving group generally favoring a faster SN2 reaction. Competition from E2 elimination becomes significant with strong, sterically hindered bases. While SN1 reactions are generally disfavored due to the instability of the primary carbocation, they may occur under forcing conditions. This guide provides a foundational understanding of the factors governing the nucleophilic substitution reactions of this compound, offering valuable insights for its application in synthetic chemistry.

References

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. sciforum.net [sciforum.net]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainkart.com [brainkart.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Elimination Reactions of (Chloromethyl)cyclohexane Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the elimination reactions of (chloromethyl)cyclohexane when subjected to basic conditions. The document outlines the competing reaction pathways, the influence of base selection on product distribution, and detailed experimental protocols for conducting and analyzing these reactions. This information is critical for chemists engaged in synthetic organic chemistry, particularly in the fields of fine chemical synthesis and pharmaceutical development, where predictable and controlled reaction outcomes are paramount.

Introduction to Elimination Reactions of this compound

This compound, a primary alkyl halide, can undergo both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions when treated with a base. The predominant pathway is highly dependent on the nature of the base employed, specifically its steric hindrance and basicity, as well as the reaction conditions such as solvent and temperature.

The E2 mechanism involves a single, concerted step where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of a double bond and the simultaneous departure of the chloride ion. In the case of this compound, two possible elimination products can be formed: the thermodynamically more stable, more substituted Zaitsev product (1-methylcyclohexene) and the less substituted Hofmann product (methylenecyclohexane).

Reaction Pathways and Product Distribution

The regioselectivity of the E2 elimination of this compound is dictated by the steric properties of the base used.

-

With a Non-Hindered Base (e.g., Sodium Ethoxide): Smaller, unhindered bases like sodium ethoxide (NaOEt) preferentially abstract a proton from the more substituted β-carbon (the tertiary carbon of the cyclohexane (B81311) ring). This leads to the formation of the more thermodynamically stable Zaitsev product, 1-methylcyclohexene , as the major elimination product.[1][2][3][4] Concurrently, the SN2 pathway may also occur, yielding the substitution product, ethoxymethylcyclohexane.

-

With a Hindered Base (e.g., Potassium tert-Butoxide): A sterically bulky base, such as potassium tert-butoxide (KOtBu), experiences significant steric hindrance when attempting to abstract a proton from the internal, more substituted β-carbon.[5] Consequently, it preferentially abstracts a proton from the less sterically hindered methyl group (the α-carbon of the substituent).[5][6] This results in the formation of the Hofmann product, methylenecyclohexane (B74748) , as the major elimination product.[1][6] Due to the steric bulk of potassium tert-butoxide, the competing SN2 reaction is significantly suppressed.[5]

The interplay between these factors is crucial for directing the synthesis towards the desired product. The following diagram illustrates the logical relationship between the choice of base and the major elimination product.

Quantitative Data Summary

While the qualitative trends are well-established, precise quantitative data for the product distribution in the elimination reactions of this compound are not extensively reported in readily available literature. However, based on analogous reactions with similar substrates, the expected product distributions are summarized in the table below. It is important to note that these values are illustrative and can be influenced by specific reaction conditions.

| Substrate | Base | Solvent | Temperature (°C) | Major Elimination Product | Minor Elimination Product | Substitution Product (SN2) |

| This compound | Sodium Ethoxide | Ethanol (B145695) | 55-80 | 1-Methylcyclohexene | Methylenecyclohexane | Ethoxymethylcyclohexane |

| This compound | Potassium tert-Butoxide | tert-Butanol (B103910) | 82 | Methylenecyclohexane | 1-Methylcyclohexene | Minimal |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 1-methylcyclohexene and methylenecyclohexane from this compound, along with a protocol for product analysis by gas chromatography.

Synthesis of 1-Methylcyclohexene (Zaitsev Product)

This protocol is adapted from procedures for similar E2 reactions favoring the Zaitsev product.[7]

Materials:

-

This compound

-

Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 40 mL of absolute ethanol with cooling to prepare a solution of sodium ethoxide. Alternatively, use an equivalent amount of commercial sodium ethoxide.

-

Addition of Substrate: To the sodium ethoxide solution, add 13.26 g (0.1 mol) of this compound dropwise at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.

-

Purification: Purify the crude 1-methylcyclohexene by fractional distillation, collecting the fraction boiling at approximately 110-112 °C.

Synthesis of Methylenecyclohexane (Hofmann Product)

This protocol is adapted from procedures utilizing a bulky base to favor the Hofmann product.[8][9]

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.

-

Addition of Substrate: Add 13.26 g (0.1 mol) of this compound to the potassium tert-butoxide solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.

-

Workup: Cool the reaction mixture to room temperature and add 50 mL of pentane.

-

Washing: Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of water and then with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the pentane and tert-butanol by simple distillation.

-

Purification: Purify the crude methylenecyclohexane by fractional distillation, collecting the fraction boiling at approximately 102-103 °C.[10]

The following diagram outlines the general experimental workflow for the synthesis and purification of the elimination products.

Product Analysis by Gas Chromatography (GC)

This protocol provides a general method for the quantitative analysis of the product mixture.[11][12]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 2 minutes at 150 °C

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate

-

Injection Volume: 1 µL (split injection recommended)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product mixture in a volatile solvent such as diethyl ether or pentane.

-

Injection: Inject the sample into the GC.

-

Data Analysis: Identify the peaks corresponding to 1-methylcyclohexene, methylenecyclohexane, and any substitution product by comparing their retention times to those of authentic standards.

-

Quantification: Determine the relative percentage of each component by integrating the peak areas. The peak area is proportional to the concentration of the corresponding compound.

Conclusion

The elimination reactions of this compound provide a clear illustration of the principles of regioselectivity in E2 reactions. The choice of a sterically hindered or unhindered base allows for the selective synthesis of either the Hofmann product (methylenecyclohexane) or the Zaitsev product (1-methylcyclohexene). A thorough understanding of the reaction mechanisms and the influence of reaction conditions is essential for achieving the desired synthetic outcome. The provided experimental protocols offer a practical framework for conducting these reactions and analyzing the product distributions, which is of significant value to professionals in the fields of chemical research and drug development.

References

- 1. gimmenotes.co.za [gimmenotes.co.za]

- 2. brainly.com [brainly.com]

- 3. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Experiment #5 [sas.upenn.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of (Chloromethyl)cyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (chloromethyl)cyclohexane, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and quality control. This document details predicted spectroscopic data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and comparison with analogous structures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The primary vibrations are associated with the C-H bonds of the cyclohexane (B81311) ring and the chloromethyl group, as well as the C-Cl bond.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2925-2850 | C-H Stretch (Cyclohexane CH₂) | Strong |

| 2960-2870 | C-H Stretch (CH₂Cl) | Medium |

| 1450 | CH₂ Scissoring (Cyclohexane & CH₂Cl) | Medium |

| 1300-1150 | CH₂ Wag (-CH₂X) | Medium |

| 850-550 | C-Cl Stretch | Strong |

| Below 1500 | Fingerprint Region | Complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

The proton NMR spectrum is predicted to show a complex set of signals for the cyclohexane ring protons due to conformational isomers and spin-spin coupling. The chloromethyl protons will appear as a distinct signal further downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | Doublet | 2H | -CH₂Cl |

| ~1.0-2.0 | Multiplet | 11H | Cyclohexane -CH & -CH₂ |

Note: The chemical shifts and multiplicities of the cyclohexane protons are highly dependent on the solvent and the conformational equilibrium (axial vs. equatorial) of the chloromethyl group.

The carbon-13 NMR spectrum is expected to show five distinct signals, four for the cyclohexane ring carbons (due to symmetry) and one for the chloromethyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~50-55 | -CH₂Cl |

| ~35-40 | -CH- |

| ~25-35 | -CH₂- (ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will display a molecular ion peak and characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

| m/z | Ion Fragment | Notes |

| 132/134 | [C₇H₁₃Cl]⁺ (Molecular Ion) | Isotopic peak pattern due to ³⁵Cl and ³⁷Cl. |

| 97 | [C₇H₁₃]⁺ (Loss of Cl) | Loss of a chlorine radical. |

| 83 | [C₆H₁₁]⁺ (Loss of CH₂Cl) | Loss of the chloromethyl radical. |

| 55 | [C₄H₇]⁺ | Common fragment in cyclic alkanes. |

| 41 | [C₃H₅]⁺ | Allyl cation fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument.

-